![molecular formula C29H46O6 B12423841 [(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate
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Overview
Description
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate is a complex organic compound with a unique structure that includes a benzofuran ring, a dodecanoate ester, and multiple chiral centers. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the dodecanoate ester, and the establishment of the chiral centers. Common synthetic routes may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dodecanoate Ester: Esterification reactions are used to attach the dodecanoate group to the benzofuran ring.
Establishment of Chiral Centers: Chiral centers can be introduced through stereoselective reactions, often using chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- [(3aR,4S,7aR)-6-[(phenylselanyl)methyl]-4-[(1E)-1-propenyl]-1,3a,4,7a-tetrahydro-3H-furo[3,4-c]pyran-3-one]
- [(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methano-2H-isoindole-1,3-dione]
Uniqueness
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate is unique due to its specific combination of functional groups, chiral centers, and the presence of a benzofuran ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound [(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound belongs to a class of molecules known for their structural diversity and biological significance. The IUPAC name indicates the presence of a dodecanoate moiety, which may contribute to its lipophilicity and membrane permeability.
The biological activity of this compound may be linked to its interaction with various biological targets. While specific studies on this exact compound may be limited, analogs and structurally similar compounds often exhibit:
- Modulation of G-protein coupled receptors (GPCRs) : These receptors play crucial roles in signal transduction in cells. For instance, compounds that interact with metabotropic glutamate receptors can influence neurotransmitter release and neuroplasticity .
- Antioxidant properties : Many compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Pharmacological Studies
A detailed pharmacological characterization can provide insights into the compound's efficacy. For example:
- In Vitro Studies : Research has indicated that compounds with similar structures can modulate intracellular signaling pathways such as the ERK1/2 phosphorylation pathway, which is essential for cell growth and differentiation .
- Animal Models : In vivo studies using animal models have demonstrated the potential for neuroprotective effects and modulation of behavioral responses related to anxiety and depression .
Case Studies
Several studies have explored the biological effects of compounds structurally related to the target molecule:
- Study on Metabotropic Glutamate Receptors : A study characterized various negative allosteric modulators (NAMs) of mGlu5 receptors, demonstrating their potential in treating neurological disorders. This study highlighted the importance of receptor kinetics and pathway analysis in understanding drug efficacy .
- Antioxidant Activity Assessment : Research on similar benzofuran derivatives revealed significant antioxidant activity, suggesting that such compounds could be beneficial in conditions associated with oxidative stress .
Data Tables
Property | Value |
---|---|
Molecular Weight | 378.5 g/mol |
IUPAC Name | This compound |
Solubility | Moderate in organic solvents |
Lipophilicity | High |
Properties
Molecular Formula |
C29H46O6 |
---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate |
InChI |
InChI=1S/C29H46O6/c1-6-7-8-9-10-11-12-13-14-17-25(31)35-28-26(20(2)16-15-18-33-23(5)30)21(3)19-24-27(28)22(4)29(32)34-24/h20,24,27-28H,4,6-19H2,1-3,5H3/t20-,24+,27+,28+/m0/s1 |
InChI Key |
XQHYGHMNUOFAQI-BZPPDAAYSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H]1[C@H]2[C@@H](CC(=C1[C@@H](C)CCCOC(=O)C)C)OC(=O)C2=C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C2C(CC(=C1C(C)CCCOC(=O)C)C)OC(=O)C2=C |
Origin of Product |
United States |
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